4-Bromo-7-fluoro-1,3-benzoxazole
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Overview
Description
4-Bromo-7-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method involves the condensation of 2-aminophenol with brominated and fluorinated aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired yield, purity, and cost-effectiveness of the process. High-yielding and environmentally friendly methods are preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various organometallic reagents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
4-Bromo-7-fluoro-1,3-benzoxazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without bromine and fluorine substitutions.
4-Bromo-1,3-benzoxazole: A similar compound with only a bromine substitution.
7-Fluoro-1,3-benzoxazole: A similar compound with only a fluorine substitution.
Uniqueness
4-Bromo-7-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s properties, making it more effective in various applications compared to its unsubstituted or singly substituted counterparts .
Properties
Molecular Formula |
C7H3BrFNO |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
4-bromo-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
ZTWOSMPAUBLUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)OC=N2)Br |
Origin of Product |
United States |
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